Omadacycline
Description
Properties
IUPAC Name |
4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYKVCURWJGLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Omadacycline’s Evasion of Tetracycline Resistance Mechanisms
Topic: Omadacycline's Effectiveness Against Tetracycline-Resistant Strains Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Omadacycline (OMC) represents a significant evolution in the tetracycline pharmacophore, specifically engineered to overcome the two primary mechanisms of resistance that have rendered older generations (doxycycline, minocycline) ineffective against key pathogens: efflux pumps and ribosomal protection proteins (RPPs) .
This guide analyzes the structural causality of Omadacycline’s efficacy, provides comparative in vitro data against resistant phenotypes (MRSA, VRE, PRSP), and outlines a self-validating protocol for susceptibility testing. It serves as a blueprint for researchers evaluating OMC’s utility in multidrug-resistant (MDR) environments.
Molecular Architecture & Mechanism of Action
Structural Causality
Omadacycline is a first-in-class aminomethylcycline . Its efficacy stems from specific synthetic modifications to the D-ring of the tetracycline scaffold:
-
C7 Position: Substitution with a bulky grouping inhibits recognition by tetracycline-specific efflux transporters.
-
C9 Position: Addition of an aminomethyl group introduces steric and electrostatic interactions that stabilize ribosomal binding even in the presence of RPPs.
Ribosomal Binding Kinetics
Like its predecessors, Omadacycline functions as a protein synthesis inhibitor. It binds reversibly to the 30S ribosomal subunit (specifically the A-site), blocking the association of aminoacyl-tRNA with the mRNA-ribosome complex.[1]
The Critical Difference: In classic tetracycline resistance, Ribosomal Protection Proteins (e.g., Tet(M), Tet(O)) induce a conformational change in the ribosome that dislodges the antibiotic. Omadacycline’s C9 modification creates a high-affinity anchor that resists this displacement, maintaining translational inhibition where doxycycline would be ejected.
Visualizing the Mechanism
The following diagram illustrates the comparative pathways of resistance vs. evasion.
Figure 1: Mechanistic divergence between standard tetracyclines and Omadacycline in the presence of Ribosomal Protection Proteins.
Resistance Profile Analysis
Omadacycline demonstrates potent activity against strains harboring specific tet genes. The data below synthesizes MIC90 values, highlighting the "resistance gap" filled by OMC.
Comparative MIC Data (µg/mL)
| Pathogen Phenotype | Resistance Determinant | Doxycycline MIC90 | Minocycline MIC90 | Omadacycline MIC90 |
| S. aureus (MRSA) | tet(K), tet(M) | > 16 (R) | 0.5 - 4 (S/I) | 0.12 - 0.25 |
| E. faecalis (VRE) | tet(M), tet(L) | > 16 (R) | > 16 (R) | 0.25 |
| E. faecium (VRE) | tet(M), tet(L) | > 16 (R) | > 16 (R) | 0.12 |
| S. pneumoniae (PRSP) | tet(M) | > 16 (R) | 8 (I/R) | 0.06 - 0.12 |
| H. influenzae | Efflux | 2 | 2 | 1.0 |
Data Source: Synthesized from SENTRY Antimicrobial Surveillance Program and FDA Microbiology Reviews [1, 2].
Key Insight: While Minocycline retains some activity against MRSA, it often fails against VRE and PRSP strains carrying tet(M). Omadacycline consistently maintains MICs
Experimental Protocol: Susceptibility Testing
To ensure reproducibility and accuracy when testing Omadacycline, researchers must adhere to strict Broth Microdilution (BMD) standards. While Omadacycline is more stable than Tigecycline (which rapidly degrades via oxidation), specific handling is required to prevent experimental error.
Critical Control Points
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB). Unlike Tigecycline, fresh media (<12 hours) is not strictly mandatory for stability, but standard GLP dictates media should not be aged >2 weeks to ensure pH stability (7.2–7.4).
-
Inoculum Density: Must be standardized to
CFU/mL. Deviations (inoculum effect) can artificially elevate MICs. -
Plate Material: Use non-binding polystyrene plates to prevent drug adsorption.
Workflow Diagram
The following protocol ensures a self-validating system by integrating QC steps directly into the workflow.
Figure 2: Standardized Broth Microdilution Workflow for Omadacycline [3].
Interpretation of Results
-
Trailing Endpoints: Tetracyclines often exhibit "trailing" growth (haze). For Omadacycline, read the MIC at the concentration that inhibits 80% or more of visual growth compared to the growth control.
-
Skipped Wells: If skipped wells occur (growth at higher conc, no growth at lower), the test is invalid and must be repeated. This often indicates pipetting error or contamination.
Clinical Implications & PK/PD
The in vitro potency of Omadacycline translates to clinical efficacy through favorable pharmacokinetics.
-
Lung Penetration: High concentrations in Epithelial Lining Fluid (ELF) make it effective for pneumonia caused by resistant S. pneumoniae.
-
Skin Concentrations: High tissue distribution supports efficacy in ABSSSI caused by MRSA.
-
Oral Bioavailability: Unlike Tigecycline (IV only), Omadacycline offers an oral step-down option, crucial for outpatient management of resistant infections.
References
-
Pfaller, M. A., et al. (2019). "Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016–2018." Antimicrobial Agents and Chemotherapy.[2][3][4] Link
-
FDA Center for Drug Evaluation and Research. (2018). "Microbiology Review: Nuzyra (Omadacycline)." U.S. Food and Drug Administration.[4][5][6] Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[7] "M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition." CLSI.[1][4][5][7][8][9][10] Link
-
Draper, M. P., et al. (2014). "Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline." Antimicrobial Agents and Chemotherapy.[3][4] Link
-
Macone, A. B., et al. (2014). "In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline." Antimicrobial Agents and Chemotherapy.[3][4] Link
Sources
- 1. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. clsi.org [clsi.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Omadacycline In Vitro Optimization Guide
Introduction
Welcome to the technical support hub for Omadacycline. As a novel aminomethylcycline, Omadacycline presents unique physicochemical properties compared to earlier tetracyclines like doxycycline or minocycline. While it overcomes common resistance mechanisms (efflux pumps and ribosomal protection), its stability and solubility profile requires precise handling to ensure experimental reproducibility.
This guide is structured to troubleshoot the specific "pain points" we frequently observe in client labs: inconsistent MICs, degradation in media, and dosage calculation errors in dynamic models.
Part 1: Reconstitution & Stability (The Foundation)
The #1 cause of experimental failure with Omadacycline is improper stock preparation. Unlike standard tetracyclines, Omadacycline has specific oxidation sensitivities and solubility limits.
Workflow: Stock Solution Preparation
Figure 1: Critical Control Points for Omadacycline Stock Preparation.
Troubleshooting & FAQs: Stability
Q: My stock solution turned dark yellow/brown overnight. Is it still usable? A: No. This indicates oxidative degradation.
-
Mechanism: Like tigecycline, omadacycline contains an oxidizable moiety. While more stable than tigecycline, it degrades in aqueous solution if exposed to light and oxygen for >24 hours at room temperature.
-
Protocol: Always prepare aqueous working solutions fresh daily. If using "For Injection" vials (reconstituted), they are stable for up to 9 days only if refrigerated (2°C–8°C) [1].
Q: Can I dissolve it directly in media? A: We recommend dissolving in DMSO first.
-
Why? Solubility in pure water/PBS is limited (~0.33 mg/mL in certain buffers). DMSO ensures complete solubilization.
-
Limit: Ensure final DMSO concentration in the assay plate is <0.1% to prevent solvent toxicity to bacteria.
Part 2: MIC Determination & Susceptibility Testing
Standardization is critical here. We follow CLSI M07 guidelines, but with specific attention to media freshness.
Protocol: Broth Microdilution (BMD)[1]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Critical: Use fresh media (<12 hours old). Aged media accumulates peroxides that can degrade the drug.
-
-
Inoculum: Standard
CFU/mL. -
Incubation: 35°C ± 2°C for 16-20 hours in ambient air.
Quality Control (QC) Ranges
If your QC strains fall outside these ranges, invalidate the run .
| Organism | ATCC Strain | Expected MIC Range (µg/mL) [2, 3] |
| E. coli | 25922 | 0.25 – 2.0 |
| S. aureus | 29213 | 0.12 – 1.0 |
| E. faecalis | 29212 | 0.06 – 0.5 |
| H. influenzae | 49247 | 1.0 – 4.0 (HTM Broth) |
Troubleshooting Logic: Inconsistent MICs
Figure 2: Diagnostic logic for elevated MIC values.
Q: I see a "trailing" endpoint. How do I read the MIC? A: Tetracyclines often exhibit trailing growth.
-
Rule: Read the MIC as the lowest concentration that inhibits ≥80% of visual growth compared to the growth control. Do not ignore the "haze" if it represents significant biomass, but disregard pin-point trailing.
Part 3: Advanced Applications (Time-Kill & PK/PD)
For researchers moving beyond simple MICs to dynamic models (Hollow Fiber or Mouse Thigh Infection).
Dosage Strategy for Dynamic Models
-
PK/PD Driver: The efficacy of Omadacycline is driven by the AUC/MIC ratio (Area Under the Curve / Minimum Inhibitory Concentration) [4].
-
Target: For S. aureus (including MRSA), aim for an AUC/MIC ratio of >20-25 for bacteriostasis and >50-75 for 1-log kill.
Experimental Design Table
| Parameter | Recommendation | Rationale |
| Mouse Dose | 10 – 25 mg/kg SC, BID | Mimics human exposure (AUC) of 300mg oral/100mg IV dose. |
| Bactericidal Definition | ≥3 log reduction | Omadacycline is generally bacteriostatic but can be bactericidal against S. pneumoniae and H. influenzae.[2] |
| Plasticware | Low-binding Polypropylene | Minimizes drug loss due to surface adsorption (common with tetracyclines). |
Q: How do I handle "Skipped Wells" in my plate? A: Skipped wells (growth at high conc, no growth at low conc) usually indicate technical error (pipetting) or contamination .
-
Solution: Do not report. Repeat the assay. If persistent, check for "Eagle Effect" (paradoxical growth at high concentrations), though this is rare with Omadacycline compared to Beta-lactams.
References
-
FDA Access Data. (2018). Nuzyra (Omadacycline) Prescribing Information & Stability Data. Link
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. M100 Series.[3] (Refer to latest edition for confirmed ranges).
-
FDA. (2022).[4][5] FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria: Omadacycline.[5][6] Link
-
Macone, A. B., et al. (2014). In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline. Antimicrobial Agents and Chemotherapy.[2][5][7][8][9][10][11][12][13] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. ihma.com [ihma.com]
- 3. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Omadacycline Injection and Oral Products | FDA [fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multilaboratory Comparison of Omadacycline MIC Test Strip to Broth Microdilution MIC against Gram-Negative, Gram-Positive, and Fastidious Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthnet.com [healthnet.com]
- 12. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Omadacycline in Complex Samples
Welcome to the technical support center for the analytical method validation of Omadacycline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of Omadacycline analysis in complex biological matrices. Here, we will address common challenges and frequently asked questions, moving beyond mere procedural steps to explain the underlying scientific principles that govern robust and reliable bioanalysis. Our aim is to equip you with the knowledge to not only execute protocols but also to troubleshoot and adapt them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Omadacycline in biological samples?
A1: The two predominant techniques for the quantification of Omadacycline in complex matrices like plasma, serum, and stool are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This method is often employed for pharmaceutical dosage forms and can be adapted for biological samples, though it may have limitations in sensitivity and selectivity compared to LC-MS/MS. A typical UV detection wavelength for Omadacycline is around 235 nm.[1]
-
LC-MS/MS: This is the gold standard for bioanalysis due to its high sensitivity, specificity, and ability to handle complex matrices. It allows for the precise quantification of Omadacycline, even at low concentrations.[2][3][4][5] The method typically involves monitoring specific mass transitions for Omadacycline and an internal standard.[3][4]
Q2: What are the critical considerations for sample preparation when analyzing Omadacycline in plasma?
A2: The primary goal of sample preparation is to remove proteins and other interfering substances from the plasma sample that could affect the analytical column and the accuracy of the measurements. The most common techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[2][3] While efficient, it may not remove all matrix components, potentially leading to matrix effects in LC-MS/MS analysis.[2][6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent. This can result in reduced matrix effects.[7]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to selectively bind and elute Omadacycline, effectively removing a wide range of interfering compounds.
The choice of method depends on the required sensitivity and the susceptibility of the analytical technique to matrix effects. For highly sensitive LC-MS/MS assays, LLE or SPE might be preferable to minimize ion suppression or enhancement.[6]
Q3: How can I ensure the stability of Omadacycline in my samples during collection, storage, and analysis?
A3: Ensuring the stability of Omadacycline throughout the analytical process is crucial for generating accurate and reliable data. Stability should be evaluated under various conditions as recommended by regulatory guidelines.[2][8] Key stability assessments include:
-
Freeze-Thaw Stability: This assesses the stability of Omadacycline after multiple cycles of freezing and thawing, which can occur during sample handling.[2][6]
-
Short-Term (Bench-Top) Stability: This evaluates the stability of the analyte in the biological matrix at room temperature for a specified period, simulating the time samples might be left on a lab bench.[2][6]
-
Long-Term Stability: This determines how long the samples can be stored at a specific temperature (e.g., -80°C) without degradation.[2][6]
-
Autosampler Stability: This assesses the stability of the processed samples in the autosampler before injection.[2][6]
Published studies have shown that Omadacycline is stable under various storage conditions, including long-term storage at -80°C and multiple freeze-thaw cycles.[2][6] However, it is imperative to validate these conditions for your specific laboratory and matrix.
Q4: What are the typical validation parameters I need to assess for an Omadacycline bioanalytical method?
A4: A bioanalytical method for Omadacycline must be validated to ensure its reliability, as outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[8][9][10] The core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements. This is typically evaluated at intra-day and inter-day levels.[2]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[1][3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[3][11]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.[12]
-
Stability: As discussed in Q3.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the validation and application of analytical methods for Omadacycline.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: Omadacycline is a weakly polar compound, and the mobile phase pH can affect its ionization state and interaction with the stationary phase.[2] 3. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Dilute the sample: Reduce the concentration of the injected sample. 2. Optimize mobile phase pH: Adjust the pH of the aqueous component of the mobile phase. The addition of an acid like formic acid can improve peak shape for weakly basic compounds like Omadacycline by promoting a single ionic form.[2] 3. Use a guard column and/or replace the analytical column: A guard column protects the analytical column from contaminants. If the column is degraded, it will need to be replaced. |
| Low Recovery | 1. Inefficient Extraction: The chosen sample preparation method (PPT, LLE, or SPE) is not effectively extracting Omadacycline from the matrix. 2. Analyte Instability: Omadacycline may be degrading during the extraction process. | 1. Optimize extraction parameters: For LLE, experiment with different organic solvents. For SPE, evaluate different sorbents and elution solvents. For PPT, try different precipitating agents or ratios. 2. Work at lower temperatures: Perform extraction steps on ice to minimize potential degradation. Ensure the stability of Omadacycline under the extraction conditions has been validated. |
| Significant Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting Matrix Components: Endogenous compounds from the biological matrix are eluting at the same time as Omadacycline and interfering with its ionization in the mass spectrometer. This is a common issue with protein precipitation.[2][12] 2. Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing interfering substances. | 1. Modify chromatographic conditions: Adjust the mobile phase gradient to better separate Omadacycline from interfering peaks. 2. Improve sample preparation: Switch from PPT to a more rigorous method like LLE or SPE to achieve a cleaner sample extract. One study found that diluting the supernatant after protein precipitation helped to minimize matrix interferences.[2] 3. Use a stable isotope-labeled internal standard: A deuterated internal standard (e.g., Omadacycline-D9) can help to compensate for matrix effects as it will be affected in a similar manner to the analyte.[6] |
| High Variability in Precision Data | 1. Inconsistent Sample Preparation: Manual pipetting errors or variations in extraction timing can introduce variability. 2. Instrument Instability: Fluctuations in the LC or MS system performance. | 1. Automate sample preparation: If possible, use automated liquid handlers to improve consistency. Ensure all analysts are following the SOP precisely. 2. Perform system suitability tests: Before each run, inject a standard solution to verify that the system is performing within acceptable limits for peak area, retention time, and peak shape.[11] |
| Analyte Instability in Stool Samples | 1. Epimerization: Tetracycline-class antibiotics can undergo epimerization at the C4 position in certain conditions, leading to the formation of an epimer with potentially different chromatographic behavior and biological activity.[13] | 1. Develop a chromatographic method that separates the epimers: This will allow for the individual quantification of both Omadacycline and its C4-epimer.[13] 2. Validate the stability of both the parent drug and the epimer: It is important to understand the rate of epimerization under different storage and sample processing conditions.[13] |
Experimental Protocols & Workflows
Protocol 1: Omadacycline Extraction from Human Plasma via Protein Precipitation
This protocol is adapted from established LC-MS/MS methods for Omadacycline in human plasma.[2][3]
Materials:
-
Human plasma samples (collected in EDTA tubes)[2]
-
Omadacycline stock solution
-
Internal standard (IS) stock solution (e.g., Fexofenadine-d6 or Minocycline)[2][3]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Calibration Standards and Quality Control (QC) Samples: Spike known concentrations of Omadacycline and a fixed concentration of the internal standard into blank human plasma to prepare a calibration curve and QC samples at low, medium, and high concentrations.[2]
-
Sample Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[2]
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing the internal standard) to each tube.[2] The 1:4 ratio of plasma to precipitant helps to minimize matrix effects.[2]
-
Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[4]
Workflow Diagrams
References
-
NEW DEVELOPMENT AND VALIDATION OF REVERSE PHASE- HPLC DETERMINATION FOR THE OMADACYCLINE IN API AND MARKETED PHARMACEUTICAL DOSA - SciSpace. Available from: [Link]
-
LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - NIH. Available from: [Link]
-
Development, validation, and clinical application of a UPLC-MS/MS method for omadacycline determination in human serum - OUCI. Available from: [Link]
-
Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma | Request PDF - ResearchGate. Available from: [Link]
-
Analytical Method Development And Validation Of Omadacycline - Quick Company. Available from: [Link]
- US20230357135A1 - Crystalline forms of omadacycline, methods of synthesis thereof and ... - Google Patents.
-
Omadacycline - PMC - NIH. Available from: [Link]
-
209816Orig1s000 209817Orig1s000 - accessdata.fda.gov. Available from: [Link]
-
Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline - NIH. Available from: [Link]
-
Method Development and Validation For DeterminingStability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry - Impactfactor. Available from: [Link]
-
Development and validation of a sensitive high-performance liquid chromatography-mass spectrometry method for quantification of omadacycline in plasma - ResearchGate. Available from: [Link]
-
(PDF) LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - ResearchGate. Available from: [Link]
-
Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry - ResearchGate. Available from: [Link]
-
Omadacycline Serum Analysis Method | PDF | High Performance Liquid Chromatography. Available from: [Link]
-
Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma - PubMed. Available from: [Link]
-
Development and validation of LC-MS/MS for quantifying omadacycline from stool for gut microbiome studies - PubMed. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
A real-world pharmacovigilance analysis of omadacycline in FDA adverse event reporting system (FAERS) database - Frontiers. Available from: [Link]
-
Bioanalytical Method Validation. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Overcoming Matrix Effects - Bioanalysis Zone. Available from: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]
-
ICH Q2 Validation of Analytical Procedures - YouTube. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. LC-MS/MS quantification of omadacycline in human plasma for therapeutic drug monitoring: method development and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Analytical Method Development And Validation Of Omadacycline [quickcompany.in]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Development and validation of LC-MS/MS for quantifying omadacycline from stool for gut microbiome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Omadacycline Degradation Product Analysis: A Technical Support Guide
Welcome to the technical support center for omadacycline degradation product analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation products of omadacycline. As a novel aminomethylcycline antibiotic, understanding its stability profile is paramount for ensuring therapeutic efficacy and safety.[1][2] This resource provides field-proven insights and troubleshooting strategies to support your experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding omadacycline's stability and analytical methodologies.
Q1: What is the known stability of omadacycline in solution?
A1: Omadacycline has been shown to degrade in solution, with studies indicating approximately a 50% decrease in concentration over 24 hours at 37°C.[3][4][5] This instability is a critical factor to consider in experimental design, particularly for prolonged assays or when preparing stock solutions.[4] The degradation can lead to falsely high minimum inhibitory concentration (MIC) values in microbiological studies if not accounted for.[4][5]
Q2: What are the primary degradation pathways for tetracycline-class antibiotics?
A2: Tetracyclines, the parent class of omadacycline, are susceptible to several degradation pathways. These include epimerization at the C4 position, dehydration to form anhydrotetracyclines, and cleavage of the C ring.[6] These transformations can be influenced by pH, temperature, and light exposure.[7][8] While specific pathways for omadacycline are not as extensively documented in publicly available literature, understanding the degradation of related compounds provides a strong foundation for investigation.
Q3: What are the recommended stress conditions for forced degradation studies of omadacycline?
A3: Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[9][10] Based on ICH guidelines and the known lability of tetracyclines, the following stress conditions are recommended for omadacycline:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperatures.[10]
-
Base Hydrolysis: 0.1 N NaOH at elevated temperatures.[10]
-
Oxidation: 3-30% H₂O₂ at room or elevated temperatures.[10]
-
Thermal Degradation: Heating the solid or solution at temperatures above accelerated stability conditions (e.g., 60-80°C).[7][10]
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.[7][11]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.
Q4: Which analytical techniques are most suitable for omadacycline degradation product analysis?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the methods of choice.[12][13][14] A stability-indicating method should be developed that can separate omadacycline from its degradation products.[9]
-
HPLC/UHPLC with UV Detection: A common starting point for quantification. A photodiode array (PDA) detector is beneficial for assessing peak purity.[12]
-
LC-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown degradation products.[13][15] It provides molecular weight and fragmentation information.
II. Troubleshooting Guide: Chromatographic Analysis
This section provides solutions to common problems encountered during the HPLC/UHPLC analysis of omadacycline and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing or Fronting) for Omadacycline | 1. Secondary Interactions: The basic amine groups on omadacycline can interact with residual silanols on the HPLC column packing. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the retention and peak shape of the analyte. 3. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Use a base-deactivated column (e.g., Zorbax SB-C18) or add a competing base (e.g., triethylamine) to the mobile phase. This will mask the silanol groups and reduce secondary interactions. 2. Adjust the mobile phase pH. A slightly acidic pH (e.g., 3) is often used for tetracyclines to ensure consistent protonation and good peak shape.[16] 3. Reduce the injection volume or sample concentration. |
| Co-elution of Degradation Products with the Parent Peak | 1. Insufficient Method Selectivity: The mobile phase and stationary phase are not providing adequate separation. 2. Inadequate Gradient Profile: The gradient slope may be too steep, not allowing for the resolution of closely eluting compounds. | 1. Modify the mobile phase composition. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH.[8] 2. Optimize the gradient. A shallower gradient or an isocratic hold at a critical point can improve resolution. 3. Try a different column chemistry. A column with a different selectivity (e.g., phenyl-hexyl) may provide the necessary separation. |
| Appearance of New, Unidentified Peaks in the Blank (Solvent) Injection | 1. Solvent-Induced Degradation: The diluent used to prepare the sample may be causing degradation. 2. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can manifest as peaks. | 1. Investigate diluent effects. Prepare the sample in different solvents (e.g., water, methanol, acetonitrile) to see if the peak persists.[17] 2. Prepare fresh mobile phase and flush the system thoroughly. Run a blank gradient to ensure the system is clean. |
| Inconsistent Retention Times | 1. Fluctuations in Column Temperature: Temperature variations can affect retention times. 2. Poorly Mixed Mobile Phase or Pump Issues: Inconsistent mobile phase composition will lead to retention time shifts. 3. Column Equilibration: Insufficient equilibration time between injections can cause variability. | 1. Use a column oven to maintain a consistent temperature. A range of 30–40 °C is generally suitable for good reproducibility.[9] 2. Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning. 3. Allow for adequate column equilibration time before each injection. |
| Loss of Omadacycline Assay During Analysis | 1. On-instrument Degradation: Omadacycline may be degrading in the autosampler over the course of a long analytical run. 2. Adsorption to Vials or Tubing: The analyte may be adsorbing to surfaces in the flow path. | 1. Cool the autosampler. Keeping the samples at a low temperature (e.g., 4°C) can minimize degradation. 2. Use deactivated vials and consider the compatibility of the tubing material. |
III. Experimental Protocols
This section provides a starting point for developing a stability-indicating HPLC method for omadacycline.
Objective: To generate degradation products of omadacycline under various stress conditions.
Materials:
-
Omadacycline reference standard
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of omadacycline at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid omadacycline powder in an oven at 80°C. Also, heat the stock solution at 80°C. Sample at various time points.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light.
-
Sample Analysis: Dilute all stressed samples to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample.
Objective: To separate omadacycline from its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 60% B over 20 minutes, then a wash and re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 235 nm and 350 nm (monitor multiple wavelengths to ensure all degradants are observed) |
| Injection Volume | 10 µL |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
IV. Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis and identification of omadacycline degradation products.
Caption: Workflow for Omadacycline Degradation Analysis.
V. Summary of Omadacycline Stability Data
The following table summarizes key stability findings from the literature.
| Condition | Observation | Reference |
| Solution at 37°C | ~50% degradation in 24 hours | [3][4][5] |
| Solution at Room Temperature | Known to degrade | [3] |
| Long-term Storage (Solid) | Stable at 20°C to 25°C for up to 24 months | [18] |
| Accelerated Storage (Solid) | No significant change observed | [18] |
This technical support guide provides a comprehensive overview and practical advice for the analysis of omadacycline degradation products. By understanding the inherent stability of the molecule and employing robust analytical strategies, researchers can confidently characterize its degradation profile, a critical step in the drug development process.
References
-
Deshpande, D., Srivastava, S., Chapagain, M., et al. (2022). Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease. Frontiers in Cellular and Infection Microbiology, 12, 935999. [Link]
-
Srivastava, S., Deshpande, D., Pasipanodya, J. G., & Gumbo, T. (2021). Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria. Infectious Diseases and Therapy, 10(4), 2495–2504. [Link]
-
Alsante, K. M., Ando, A., Brown, R., et al. (2011). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]
-
Li, M., Chen, J., Li, Y., et al. (2018). Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. Environmental Engineering Science, 35(10), 1136-1144. [Link]
- US Patent No. US20230357135A1. (2023). Crystalline forms of omadacycline, methods of synthesis thereof and uses thereof.
-
Zhanel, G. G., Esquivel, J., Zelenitsky, S., et al. (2020). Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic. Drugs, 80(3), 285-314. [Link]
-
Li, X., Wang, Y., Zhang, Y., et al. (2021). Development of a UHPLC-MS/MS Method for the Determination of Omadacycline in Human Plasma. Journal of Analytical Methods in Chemistry, 2021, 6688941. [Link]
-
Babu, G. R., Deepthi, S., Priyanka, G. B., et al. (2022). NEW DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HPLC DETERMINATION FOR THE OMADACYCLINE IN API AND MARKETED PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry, 12(4), 445-449. [Link]
-
Prasad, B. S., & Kumari, S. J. (2019). Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry. International Journal of Pharmaceutical Quality Assurance, 10(4), 1-7. [Link]
-
Claeys, K. C., & Zasowski, E. J. (2021). New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus). Antimicrobial Agents and Chemotherapy, 65(2), e01884-20. [Link]
-
Srivastava, S., Deshpande, D., Nuermberger, E., et al. (2022). Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation. JAC-Antimicrobial Resistance, 4(5), dlac093. [Link]
-
Srivastava, S., Deshpande, D., Pasipanodya, J. G., & Gumbo, T. (2021). Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria. ResearchGate. [Link]
-
Huber, U., & Onigbinde, A. O. (n.d.). HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Agilent Technologies. [Link]
-
Prasad, B. S., & Kumari, S. J. (2019). Method Development and Validation For Determining Stability of Omadacycline In Biological Matrices By Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
FDA. (2019). Omadacycline NDA 209816 & 209817 Clinical Review. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Tukkeeree, S., & Rohrer, J. S. (2012). New HPLC/UHPLC Assay Methods for Impurities in Tetracycline. LCGC International. [Link]
-
S. L., M., & K., S. (2019). Forced degradation results for metronidazole, tetracycline, and bismuth subcitrate. ResearchGate. [Link]
-
Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. [Link]
-
Patyra, E., & Kwiatek, K. (2019). Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction Protocol. Food Analytical Methods, 12(3), 743-752. [Link]
-
Wang, Y., et al. (2023). Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. Water, 15(21), 3788. [Link]
-
Hemingway, R. (2024). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Al-Ghamdi, S., et al. (2022). Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method. Scientific Reports, 12(1), 14495. [Link]
-
FDA. (2018). Omadacycline NDA 209816 & 209817 Quality Review. [Link]
-
ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
Bhavyasri, K., et al. (2017). Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosage Form. Journal of Young Pharmacists, 9(3), 354-359. [Link]
-
Li, T., et al. (2024). Omadacycline Pharmacokinetics: Characteristics, Contributing Factors, and Clinical Significance. Infection and Drug Resistance, 17, 1-13. [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]
-
Faria, A. F., de Almeida, M. V., & de Oliveira, M. B. (1998). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 743-748. [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Li, Y., et al. (2024). A real-world pharmacovigilance analysis of omadacycline in FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 15, 1365893. [Link]
Sources
- 1. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omadacycline Pharmacokinetics: Characteristics, Contributing Factors, and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omadacycline Pharmacokinetics/Pharmacodynamics in the Hollow Fiber System Model and Potential Combination Regimen for Short Course Treatment of Mycobacterium kansasii Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and a potential solution to perform drug susceptibility testing of omadacycline against nontuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omadacycline drug susceptibility testing for non-tuberculous mycobacteria using oxyrase to overcome challenges with drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. scispace.com [scispace.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Strategies to minimize Omadacycline-induced gastrointestinal side effects in animal models
Executive Summary: The Bioavailability vs. Tolerability Paradox
Minimizing gastrointestinal (GI) side effects in Omadacycline studies requires navigating a critical trade-off: Bioavailability vs. Tolerability .
Omadacycline, like other tetracycline derivatives, exhibits a significant food effect . High-fat and dairy-rich meals can reduce oral bioavailability (AUC) by up to 60% due to chelation with divalent cations (Ca²⁺, Mg²⁺) [1]. However, administering the drug in a strictly fasted state maximizes local gastric mucosal irritation, the primary driver of emesis (in non-rodents) and pica (in rats).
The Core Strategy: This guide prioritizes Split Dosing and Vehicle Optimization over feeding modifications to maintain pharmacokinetic (PK) integrity while reducing peak local concentrations (
Mechanism of Action: Why GI Toxicity Occurs
Understanding the root cause is essential for selecting the right mitigation strategy. Omadacycline-induced GI events are multifactorial, involving direct local irritation and central nervous system (CNS) signaling.
Figure 1: Pathophysiology of Omadacycline-Induced GI Events
Caption: Omadacycline induces GI toxicity via two primary pathways: direct mucosal irritation (leading to vagal stimulation) and central CTZ activation. Microbiome shifts play a secondary role in lower GI symptoms.
Protocol 1: Optimized Vehicle & Dosing Strategy
This protocol is the Gold Standard for reducing emesis/pica without compromising bioavailability.
A. Vehicle Selection
Avoid simple water if irritation is observed. Use a viscous vehicle to coat the mucosa and reduce direct drug-epithelium contact.
| Vehicle Component | Concentration | Function |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Increases viscosity; reduces peak local irritation. Standard for tetracyclines [2]. |
| Water (RO/Distilled) | 100% | Acceptable for low doses (<100 mg/kg), but higher risk of emesis. |
| Methylcellulose | 0.5 - 1.0% | Alternative to CMC; similar protective properties. |
Warning: Do NOT use calcium-containing vehicles (e.g., milk, antacids) or buffers with high Mg²⁺/Al³⁺ content, as these will chelate Omadacycline and destroy bioavailability [3].
B. Split Dosing (BID vs. QD)
Instead of a single high-concentration bolus (QD), split the daily dose into two administrations (BID) separated by 8–12 hours.
-
Rationale: Reduces the
in the stomach lumen by 50% while maintaining the same total daily exposure (AUC). -
Application: If the target dose is 100 mg/kg/day, administer 50 mg/kg at 08:00 and 50 mg/kg at 18:00.
C. Dosing Volume
-
Standard: 10 mL/kg.[1]
-
Optimized: Increase to 15 mL/kg (if ethically permitted for the species) to dilute the local concentration further.
Protocol 2: The "Modified Fasting" Strategy
If split dosing fails to control emesis, modify the fasting protocol. While food reduces absorption, a small, non-dairy meal is preferable to early study termination due to toxicity.
Step-by-Step:
-
Fast animals overnight (standard).
-
Pre-Dose Feed: Offer a small amount (approx. 10-15% of daily ration) of low-fat, non-dairy chow 1 hour before dosing.
-
Dose Administration: Oral gavage.
-
Post-Dose Fast: Withhold remaining food for 2 hours post-dose.
Note: Expect a 15-20% reduction in AUC compared to strict fasting. Adjust dose levels upward if PK targets are missed.
Troubleshooting Guide (Q&A)
Issue 1: Acute Emesis (Dogs/NHP) or Pica (Rats)
Q: My animals are vomiting within 1-2 hours of dosing. Is this central or local? A: Early onset (<2 hours) suggests local gastric irritation .
-
Immediate Action: Switch to Split Dosing (BID) immediately.
-
Pharmacological Intervention: Pre-treat with Ondansetron (0.5–1.0 mg/kg IV/PO) 30 minutes before dosing. Ondansetron is a 5-HT3 antagonist and does not interact with Omadacycline pharmacokinetics [4].
-
Check pH: Ensure your formulation pH is near neutral (7.0–7.4). Highly acidic formulations exacerbate tetracycline-induced irritation.
Issue 2: Soft Stools / Diarrhea
Q: Animals are developing soft stools on Day 3. Should I stop dosing? A: This is likely due to microbiome dysbiosis (reduction in Bifidobacteria), a known effect of broad-spectrum aminomethylcyclines [5].
-
Action: Continue dosing if dehydration is managed.
-
Supportive Care: Administer subcutaneous fluids (Lactated Ringer’s) if skin turgor decreases.
-
Diet: Do not add yogurt (calcium interaction). Use a yeast-based probiotic (Saccharomyces boulardii) if permitted by the study protocol, as it is resistant to antibacterial action.
Issue 3: Weight Loss >10%
Q: Rats are losing weight due to reduced food consumption (hypophagia). A: Omadacycline can cause nausea-induced hypophagia.
-
Action: Provide Nutrient Gels (e.g., DietGel®) during the active feeding phase (night).
-
Critical Check: Ensure the gel is non-dairy and low in multivalent cations (Ca, Mg, Fe). Check the ingredient label specifically for "calcium carbonate" or "ferrous sulfate" and avoid if present.
Decision Logic for GI Mitigation
Use this flowchart to determine the correct intervention based on observed symptoms.
Figure 2: Troubleshooting Decision Tree
Caption: Step-wise escalation for managing GI toxicity. Prioritize split dosing and anti-emetics before altering feeding protocols to preserve data integrity.
References
-
US Food and Drug Administration. (2018). NUZYRA (omadacycline) Prescribing Information. Link
-
Sun, H., et al. (2016). Pharmacokinetics, Distribution, Metabolism, and Excretion of Omadacycline Following a Single Intravenous or Oral Dose of 14C-Omadacycline in Rats. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7] Link
-
Tzanis, E., et al. (2017). Effect of Food on the Bioavailability of Omadacycline in Healthy Participants. The Journal of Clinical Pharmacology. Link
-
Kenward, H., et al. (2017).[8] Pharmacokinetics and anti-nausea effects of intravenous ondansetron in hospitalized dogs. Journal of Veterinary Pharmacology and Therapeutics. Link
-
Stets, R., et al. (2019). Omadacycline Gut Microbiome Exposure Does Not Induce Clostridium difficile Proliferation or Toxin Production in a Model That Simulates the Proximal, Medial, and Distal Human Colon. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7] Link
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Tetracyclines Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics and anti‐nausea effects of intravenous ondansetron in hospitalized dogs exhibiting clinical signs of nausea - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Technical Guide: Omadacycline vs. Moxifloxacin for Community-Acquired Pneumonia (CAP)
Executive Summary
The Bottom Line: Omadacycline (Nuzyra) serves as a potent, non-inferior alternative to Moxifloxacin (Avelox) for Community-Acquired Bacterial Pneumonia (CABP), particularly when fluoroquinolone resistance or safety contraindications (QT prolongation, tendonitis) are of concern.
While Moxifloxacin remains a gold standard for respiratory fluoroquinolones due to its high bioavailability and bactericidal activity, Omadacycline’s primary advantage lies in its ability to overcome tetracycline resistance mechanisms (tet(K) efflux and tet(M) ribosomal protection) and its safer cardiac profile.
Mechanistic Architecture
To understand the divergence in resistance profiles, one must analyze the molecular targets.
Omadacycline: The Aminomethylcycline Advance
Omadacycline is a modernized tetracycline. Unlike older generations (doxycycline), it features a modification at the C-9 position of the D-ring.
-
Target: Binds to the 30S ribosomal subunit.
-
Action: Sterically hinders the binding of aminoacyl-tRNA to the acceptor (A) site, halting protein synthesis.
-
Resistance Evasion: The C-9 modification allows Omadacycline to maintain high affinity even in the presence of Ribosomal Protection Proteins (RPPs) and prevents it from being recognized by common efflux pumps.
Moxifloxacin: The Fluoroquinolone Standard
Moxifloxacin targets the replication machinery directly.
-
Target: Inhibits DNA gyrase (Topoisomerase II) and Topoisomerase IV.
-
Action: Traps the enzyme-DNA complex, causing double-strand DNA breaks that lead to rapid cell death.
-
Resistance Liability: Susceptible to mutations in the Quinoline Resistance-Determining Region (QRDR) of gyrA and parC genes.
Visualization: Mechanism of Action & Resistance Evasion
Figure 1: Comparative Mechanism of Action. Note Omadacycline's structural ability to bypass specific resistance nodes (Yellow) that typically neutralize older tetracyclines.
Microbiological Profile (In Vitro)
The following data synthesizes MIC90 values (Minimum Inhibitory Concentration required to inhibit 90% of isolates) from key surveillance studies. Omadacycline demonstrates retained potency against resistant phenotypes.
| Pathogen | Phenotype | Omadacycline MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Significance |
| S. pneumoniae | Penicillin-Susceptible | 0.06 | 0.12 | Comparable potency. |
| S. pneumoniae | MDR / PRSP | 0.12 | 0.12 - 0.25 | Omadacycline retains activity against MDR strains. |
| H. influenzae | Beta-lactamase (+) | 2.0 | 0.03 | Moxifloxacin is intrinsically more potent here, though Omadacycline is clinically sufficient. |
| S. aureus | MRSA | 0.12 - 0.25 | > 4.0 (Resistant) | Critical Differentiator: Omadacycline covers MRSA; Moxifloxacin often does not. |
| L. pneumophila | Atypical | 0.25 | 0.06 | Both highly active against atypicals. |
| M. pneumoniae | Atypical | 0.06 | 0.12 | Comparable. |
Clinical Efficacy: The OPTIC Trial Data
The pivotal Phase 3 OPTIC trial (Omadacycline for Pneumonia Treatment In the Community) established non-inferiority.
Study Design:
-
N: 774 adults with CABP (PORT Risk Class II-IV).
-
Arm A: Omadacycline (100mg IV q12h x2, then 100mg IV q24h) with option to switch to 300mg PO q24h.
-
Arm B: Moxifloxacin (400mg IV q24h) with option to switch to 400mg PO q24h.
Key Results (Intent-to-Treat Population):
| Endpoint | Metric | Omadacycline Success Rate | Moxifloxacin Success Rate | Difference (95% CI) |
| Early Clinical Response (ECR) | 72-120 hrs | 81.1% | 82.7% | -1.6 (-7.1 to 3.8) |
| Post-Treatment Evaluation (PTE) | 5-10 days post-rx | 87.6% | 85.1% | +2.5 (-2.4 to 7.4) |
Analysis: The confidence intervals cross zero, confirming statistical non-inferiority. Omadacycline is clinically equivalent to Moxifloxacin for standard CABP cases.
Safety & Toxicology Profile
This is the decision-making pivot point for drug developers and clinicians.
Omadacycline
-
Primary Adverse Events (AEs): Gastrointestinal (Nausea 2.4%, Vomiting 2.6%).
-
Cardiac Safety: No clinically significant QTc prolongation. This is a major advantage over fluoroquinolones.
-
C. difficile: Lower risk profile compared to fluoroquinolones.
-
Warning: Like all tetracyclines, it may cause tooth discoloration (though less likely in adults) and inhibition of bone growth in fetal development (Category D/Warning).
Moxifloxacin
-
Primary AEs: Diarrhea, Nausea.
-
Black Box Warnings:
-
Tendinitis/Tendon Rupture: Significant risk, especially in elderly.
-
Peripheral Neuropathy: Potential for permanent nerve damage.
-
CNS Effects: Anxiety, confusion, hallucinations.
-
-
Cardiac: Known to prolong the QT interval (Torsades de Pointes risk).
Experimental Protocol: Time-Kill Kinetic Assay
For researchers validating these compounds, a simple MIC is insufficient to determine bactericidal vs. bacteriostatic activity. The following protocol outlines a Time-Kill Kinetic assay, the industry standard for pharmacodynamic profiling.
Objective: Determine the rate of bacterial killing over 24 hours.
Materials
-
Organism: S. pneumoniae ATCC 49619 (QC strain).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 5% Lysed Horse Blood (LHB).
-
Compounds: Omadacycline and Moxifloxacin powder (analytical grade).
Workflow Logic
-
Inoculum: Target a starting density of
CFU/mL. -
Challenge: Expose bacteria to 1x, 2x, and 4x the MIC of the drug.
-
Sampling: Must
A Comparative In Vivo Efficacy Analysis: Omadacycline Versus Standard-of-Care Antibiotics in Bacterial Infections
In the landscape of antimicrobial resistance, the evaluation of novel antibiotics is paramount for advancing infectious disease management. This guide provides a comprehensive comparison of the in vivo efficacy of omadacycline, a first-in-class aminomethylcycline, against standard-of-care antibiotics for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). This analysis is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of preclinical and clinical data to inform research and development decisions.
Introduction to Omadacycline: A Modernized Tetracycline
Omadacycline is a semi-synthetic derivative of minocycline, belonging to the tetracycline class of antibiotics.[1] Its structural modifications, particularly the aminomethyl group at the C9 position, enable it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[1][2] Like other tetracyclines, omadacycline exerts its antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[3] This mechanism of action provides broad-spectrum activity against a range of Gram-positive and Gram-negative pathogens, including many resistant strains.[1]
Comparative Mechanisms of Action
To understand the context of omadacycline's efficacy, it is crucial to compare its mechanism of action with that of the standard-of-care antibiotics evaluated in pivotal clinical trials: moxifloxacin (a fluoroquinolone) and linezolid (an oxazolidinone).
Caption: Comparative mechanisms of action of Omadacycline, Moxifloxacin, and Linezolid.
Preclinical In Vivo Efficacy: Murine Infection Models
Animal models of infection are critical for the initial evaluation of an antibiotic's potential therapeutic efficacy. Murine models of pneumonia and thigh infection have been instrumental in characterizing the in vivo activity of omadacycline against key respiratory and skin pathogens.
Murine Pneumonia Model: Streptococcus pneumoniae
In a neutropenic murine pneumonia model, omadacycline demonstrated potent bactericidal activity against multiple strains of Streptococcus pneumoniae, including those with resistance to other antibiotic classes.[4] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy was the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[4]
Murine Thigh and Pneumonia Models: Staphylococcus aureus (including MRSA)
Omadacycline has shown significant in vivo activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) in neutropenic murine thigh and pneumonia infection models.[5][6] In the thigh infection model, the median 24-hour AUC/MIC values associated with a static effect (no change in bacterial count) and a 1-log reduction in bacterial burden were 21.9 and 57.7, respectively.[6] In the pneumonia model, a 1-log kill was achieved at a 24-hour epithelial lining fluid (ELF) AUC/MIC of approximately 2.[5]
A study using a murine model of post-influenza MRSA pneumonia demonstrated that omadacycline improved survival, matching the effectiveness of linezolid at clinically relevant doses.[7][8] Interestingly, this study also suggested an immunomodulatory effect of omadacycline, as it attenuated the production of pro-inflammatory cytokines.[8]
Experimental Protocol: Neutropenic Murine Thigh Infection Model
The following is a representative protocol for assessing the in vivo efficacy of an antibiotic in a neutropenic murine thigh infection model, based on methodologies described in the literature.[6]
Caption: Experimental workflow for a neutropenic murine thigh infection model.
Step-by-Step Methodology:
-
Induction of Neutropenia: Female ICR/Swiss mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on days -4 and -1 relative to infection to ensure a low neutrophil count at the time of bacterial challenge. The purpose of inducing neutropenia is to create a more stringent model where the effect of the antibiotic is not significantly aided by the host's immune system.
-
Bacterial Inoculum Preparation: A clinical isolate of S. aureus (e.g., MRSA) is grown to a logarithmic phase in a suitable broth medium. The bacterial suspension is then washed and diluted in saline to the desired concentration (e.g., 10^7 colony-forming units [CFU]/mL).
-
Infection: Mice are anesthetized, and a 0.1 mL volume of the bacterial suspension is injected into the posterior thigh muscle.
-
Antibiotic Administration: At a specified time post-infection (e.g., 2 hours), mice are treated with either omadacycline or a standard-of-care comparator (e.g., vancomycin) via a clinically relevant route of administration (e.g., subcutaneous or oral). A range of doses is typically evaluated.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized. The homogenate is serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/g of tissue).
-
Data Analysis: The change in bacterial burden (log10 CFU/g) from the start of therapy is calculated for each treatment group. The relationship between the antibiotic dose or exposure (AUC/MIC) and the change in bacterial burden is then modeled to determine key pharmacodynamic parameters.
Clinical Efficacy: Phase 3 Clinical Trials
The preclinical efficacy of omadacycline translated into successful outcomes in large-scale, randomized, double-blind Phase 3 clinical trials, which established its non-inferiority to standard-of-care antibiotics for its approved indications.[9]
Community-Acquired Bacterial Pneumonia (CABP)
In the OPTIC (Omadacycline for Pneumonia Treatment in the Community) trial, intravenous (IV) to oral omadacycline was compared with IV to oral moxifloxacin for the treatment of adults with CABP.[9] Omadacycline was found to be non-inferior to moxifloxacin in achieving both early clinical response and investigator-assessed clinical response at the post-treatment evaluation.[9]
| CABP Efficacy Data (OPTIC Trial) | Omadacycline | Moxifloxacin |
| Early Clinical Response | 81.1% | 82.7% |
| Investigator-Assessed Clinical Response at Post-Treatment Evaluation | 87.6% | 85.1% |
Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
The OASIS (Omadacycline in Acute Skin and Skin Structure Infections) program, consisting of two Phase 3 trials, compared omadacycline with linezolid for the treatment of ABSSSI.[9] In OASIS-1, patients received IV to oral therapy, while OASIS-2 was an oral-only study. In an integrated analysis of both studies, omadacycline was non-inferior to linezolid for early clinical response.[9]
| ABSSSI Efficacy Data (OASIS Integrated Analysis) | Omadacycline | Linezolid |
| Early Clinical Response | 86.2% | 83.9% |
Conclusion
The collective evidence from preclinical in vivo models and pivotal Phase 3 clinical trials demonstrates that omadacycline is a potent antibiotic with efficacy comparable to that of standard-of-care agents for the treatment of CABP and ABSSSI. Its broad spectrum of activity, including against resistant pathogens, and its availability in both intravenous and oral formulations make it a valuable addition to the antimicrobial armamentarium. For researchers and drug development professionals, the successful translation of omadacycline's preclinical efficacy to clinical non-inferiority underscores the importance of robust early-stage in vivo studies in predicting clinical success.
References
-
Gallagher, J. C. (2019). Microbiology and Preclinical Review of Omadacycline. Clinical Infectious Diseases, 69(Supplement_1), S1–S11. [Link]
-
Lepak, A. J., Marchillo, K., & Andes, D. R. (2020). In Vivo Pharmacodynamic Evaluation of Omadacycline against Staphylococcus aureus in the Neutropenic Mouse Pneumonia Model. Antimicrobial Agents and Chemotherapy, 64(4), e02148-19. [Link]
-
Karlowsky, J. A., & Zhanel, G. G. (2025). New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus). Antimicrobial Agents and Chemotherapy. [Link]
-
Gallagher, J. C. (2019). Efficacy of Omadacycline in Animal Models. ResearchGate. [Link]
-
P-1535. Omadacycline was Shown to Preserve the Microbiome in a Murine Model of Post-Influenza MRSA Pneumonia. (2026). Open Forum Infectious Diseases, 13(Supplement_1), S1234–S1235. [Link]
-
Zhanel, G. G., et al. (2025). Activity of Omadacycline Tested against Streptococcus pneumoniae from a Global Surveillance Program (2014). Antimicrobial Agents and Chemotherapy. [Link]
-
Bernhard, W., et al. (2025). Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia. Antimicrobial Agents and Chemotherapy. [Link]
-
Thompson, M. C., et al. (2025). Preclinical in vitro and in vivo evaluation of omadacycline against multidrug-resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Link]
-
Honeyman, L., et al. (2015). In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053. [Link]
-
Evelhoch, M., et al. (2022). Activity of Omadacycline in Rat Methicillin-Resistant Staphylococcus aureus Osteomyelitis. Antimicrobial Agents and Chemotherapy, 66(3), e01838-21. [Link]
-
Lepak, A. J., et al. (2019). In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 63(6), e00326-19. [Link]
-
Lepak, A. J., et al. (2017). In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model. Antimicrobial Agents and Chemotherapy, 61(10), e00891-17. [Link]
-
Mpagama, S. G., et al. (2023). Omadacycline pharmacokinetics/pharmacodynamics and efficacy against multidrug-resistant Mycobacterium tuberculosis in the hollow fiber system model. Antimicrobial Agents and Chemotherapy, 67(12), e00780-23. [Link]
-
Moore, J. N., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(Supplement_1), i2–i10. [Link]
-
Bernhard, W., et al. (2025). Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia. ResearchGate. [Link]
-
Li, J., et al. (2022). Pharmacokinetics, Safety and Pharmacokinetics/Pharmacodynamics Analysis of Omadacycline in Chinese Healthy Subjects. Frontiers in Pharmacology, 13, 843103. [Link]
-
Manchandani, P., et al. (2025). Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline. Clinical Infectious Diseases. [Link]
-
Manchandani, P., et al. (2019). Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline. Clinical Infectious Diseases, 69(Supplement_1), S12–S21. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacodynamic Evaluation of Omadacycline (PTK 0796) against Streptococcus pneumoniae in the Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vivo Pharmacodynamics of Omadacycline against Staphylococcus aureus in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-1535. Omadacycline was Shown to Preserve the Microbiome in a Murine Model of Post-Influenza MRSA Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omadacycline exhibits anti-inflammatory properties and improves survival in a murine model of post-influenza MRSA pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
A Comparative Safety Analysis of Omadacycline and Other Broad-Spectrum Antibiotics: A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the safety profile of Omadacycline, a novel aminomethylcycline antibiotic, against other widely used broad-spectrum antibiotic classes. By synthesizing data from pivotal clinical trials, post-marketing surveillance, and pharmacovigilance databases, this document serves as a technical resource for researchers, clinicians, and professionals in drug development.
Introduction: Omadacycline's Place in the Antibiotic Landscape
Omadacycline represents a significant advancement in the tetracycline class, engineered to overcome common mechanisms of tetracycline resistance, such as efflux pumps and ribosomal protection.[1][2] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI), it offers a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[3][4] Its availability in both intravenous (IV) and oral formulations facilitates its use in various clinical settings.[2] As with any antimicrobial agent, a thorough understanding of its safety profile relative to established alternatives is critical for informed clinical and developmental decision-making.
Integrated Safety Profile of Omadacycline
Clinical development programs involving nearly 2,000 adult patients have established that Omadacycline is generally safe and well-tolerated.[4][5] Its safety profile is largely consistent with the tetracycline class, but with important distinctions.
Common and Class-Specific Adverse Events
The most frequently reported treatment-emergent adverse events (TEAEs) in Phase 3 clinical trials were gastrointestinal in nature.[6][7] These events, including nausea, vomiting, and diarrhea, were typically mild and transient.[3][7] Analysis of the FDA Adverse Event Reporting System (FAERS) database confirms that gastrointestinal disorders are the most commonly reported adverse events in real-world settings.[8][9]
Other common adverse reactions (incidence ≥2%) include:
-
Infusion site reactions
-
Elevated transaminases (ALT, AST) and gamma-glutamyl transferase (GGT)
-
Hypertension
-
Headache
-
Insomnia
-
Constipation[10]
As a member of the tetracycline class, Omadacycline carries warnings related to:
-
Tooth Discoloration and Enamel Hypoplasia: Permanent tooth discoloration may occur if used during tooth development (latter half of pregnancy, infancy, and childhood up to 8 years).[6][11]
-
Inhibition of Bone Growth: Reversible inhibition of bone growth is a potential risk in the same pediatric population.[12][13]
-
Hypersensitivity Reactions: Omadacycline is contraindicated in patients with known hypersensitivity to any tetracycline-class antibiotics.[10][13][14]
-
Clostridioides difficile-Associated Diarrhea (CDAD): A risk associated with nearly all antibacterial agents.[10]
-
Other Tetracycline Effects: Photosensitivity and pseudotumor cerebri have been reported with tetracycline use.[12][13]
Key Safety Considerations from Clinical Trials
A notable finding from the Phase 3 trial in patients with CABP was a mortality imbalance, with 2% of Omadacycline-treated patients dying compared to 1% of those treated with moxifloxacin.[6][14] The cause of this imbalance has not been established. All deaths in both treatment arms occurred in patients older than 65 with multiple comorbidities, and the causes of death were varied.[11][14] This observation underscores the importance of closely monitoring the clinical response in high-risk CABP patients.
Crucially, Omadacycline has been shown to have no effect on the QT interval, a significant advantage over other broad-spectrum classes like macrolides and fluoroquinolones.[6]
Head-to-Head Comparison with Other Broad-Spectrum Antibiotics
The choice of an antibiotic is a balance between efficacy and safety. The following sections compare Omadacycline's safety profile against key alternatives, supported by data from non-inferiority trials.
Omadacycline vs. Fluoroquinolones (e.g., Moxifloxacin)
The OPTIC trial, a pivotal study in CABP, found that Omadacycline had an overall safety profile similar to that of moxifloxacin.[1]
-
Gastrointestinal Events: While both drugs can cause GI side effects, the incidence of diarrhea was low with Omadacycline, and no cases of C. difficile were reported in the trial.[1]
-
Cardiovascular Safety: Omadacycline does not prolong the QT interval, a known risk associated with moxifloxacin and other fluoroquinolones.[6]
-
Class-Specific "Black Box" Warnings: Fluoroquinolones carry FDA warnings for serious adverse reactions including tendinitis, tendon rupture, peripheral neuropathy, and central nervous system effects. These are not associated with the tetracycline class.
-
Mortality in CABP: As noted, a 2% vs. 1% mortality imbalance was observed in favor of moxifloxacin in the CABP trial, a factor requiring careful consideration in elderly patients with comorbidities.[6][11][14]
Omadacycline vs. Linezolid
In the OASIS-2 trial for ABSSSI, Omadacycline demonstrated a similar safety profile to linezolid.[3]
-
Overall Adverse Events: The rate of TEAEs was comparable between the two groups (48.3% for Omadacycline vs. 45.7% for linezolid).[3]
-
Gastrointestinal Events: GI-related events were the most frequent in both arms, occurring in 18.0% of Omadacycline patients and 15.8% of linezolid patients, and were mostly mild.[3]
-
Hematologic Safety: Linezolid is associated with a risk of myelosuppression (thrombocytopenia, anemia, leukopenia), particularly with prolonged use. This is not a characteristic adverse reaction of Omadacycline.
-
Drug Interactions: Linezolid is a weak, reversible, non-selective monoamine oxidase inhibitor (MAOI), leading to potential interactions with adrenergic and serotonergic agents. Omadacycline does not have this liability.
Quantitative Data Summary
The following tables summarize the incidence of adverse events from key Phase 3 clinical trials, providing a direct quantitative comparison.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 3 ABSSSI Trial (OASIS-2) [3]
| Adverse Event | Omadacycline (%) | Linezolid (%) |
| Any TEAE | 48.3 | 45.7 |
| Gastrointestinal Disorders | 18.0 | 15.8 |
| Nausea | 9.9 | 7.9 |
| Vomiting | 4.1 | 2.6 |
| Diarrhea | 3.2 | 2.9 |
| Infusion Site Reactions | 5.9 | 1.8 |
| Increased ALT/AST | 4.7 | 4.1 |
Table 2: High-Level Comparison of Class-Specific Safety Concerns
| Safety Concern | Omadacycline (Aminomethylcycline) | Fluoroquinolones | Linezolid | Macrolides |
| QT Prolongation | No | Yes | No | Yes |
| Tendon Rupture | No | Yes | No | No |
| Myelosuppression | No | No | Yes | No |
| Photosensitivity | Yes (Class Effect) | Yes | No | Rare |
| Significant CYP450 Interactions | No[13] | No (Major) | No | Yes (CYP3A4) |
| GI Intolerance | Yes (Common) | Yes (Common) | Yes (Common) | Yes (Common) |
| Pediatric Use Limitation | Yes (<8 years) | Yes (Arthropathy Risk) | No | Yes (Pyloric Stenosis) |
Methodologies for Antibiotic Safety Assessment
Ensuring the trustworthiness of safety data relies on robust, self-validating experimental protocols. The standard for evaluating antibiotic safety is the multi-phase clinical trial process.
Experimental Protocol: Safety Monitoring in a Phase 3 Randomized Controlled Trial
-
Patient Selection & Baseline Assessment:
-
Causality: Establish a clear baseline to differentiate pre-existing conditions from potential drug-induced events.
-
Procedure: Conduct a comprehensive medical history, physical examination, and baseline laboratory tests including complete blood count (CBC) with differential, comprehensive metabolic panel (including liver function tests [LFTs] and renal function), and urinalysis. An electrocardiogram (ECG) is performed to rule out underlying cardiac abnormalities.
-
-
On-Treatment Monitoring:
-
Causality: To detect adverse events in real-time and ensure patient safety.
-
Procedure: Schedule regular study visits (e.g., days 3, 7, and end of therapy). At each visit, record vital signs, systematically query for any adverse events (AEs), and perform targeted physical exams. Repeat laboratory tests at specified intervals to monitor for organ toxicity (e.g., weekly LFTs and CBC).
-
-
Adverse Event (AE) and Serious Adverse Event (SAE) Management:
-
Causality: To ensure standardized, rigorous, and timely documentation and reporting for regulatory review and safety signal detection.
-
Procedure: All AEs are recorded using the Medical Dictionary for Regulatory Activities (MedDRA) terminology. Investigators assess the severity (mild, moderate, severe) and causality (unrelated, unlikely, possible, probable, definite). SAEs (e.g., death, life-threatening events, hospitalization) are reported to the sponsor and regulatory authorities within a stringent timeframe (e.g., 24 hours).
-
-
Post-Treatment Follow-up:
-
Causality: To capture any delayed-onset adverse reactions and assess the resolution of on-treatment AEs.
-
Procedure: A Test-of-Cure or Post-Treatment Evaluation visit is conducted 7-14 days after the last dose of the study drug. AEs are recorded, and final laboratory assessments are performed.
-
-
Data Safety Monitoring Board (DSMB) Oversight:
-
Causality: To provide independent, expert oversight of the accumulating safety data, protecting trial participants.
-
Procedure: An independent DSMB periodically reviews unblinded safety data (e.g., rates of SAEs, mortality, specific AEs of interest) to identify any safety signals that might warrant modification or termination of the study.
-
This multi-layered approach creates a self-validating system where data from patient reporting, laboratory tests, and investigator assessment are continuously integrated and reviewed by both internal teams and an independent oversight committee.
Visualizing Workflows and Comparative Risks
Diagrams can effectively simplify complex relationships and workflows.
Caption: Workflow for Adverse Event Monitoring and Reporting in a Clinical Trial.
Caption: Comparative Map of Key Class-Specific Antibiotic Safety Concerns.
Conclusion and Future Perspectives
Omadacycline presents a favorable and generally well-tolerated safety profile, consistent with modern tetracyclines. Its primary adverse events are mild-to-moderate gastrointestinal disturbances. Head-to-head comparisons reveal a safety profile similar to moxifloxacin and linezolid for its approved indications, but with critical distinctions. Notably, Omadacycline lacks the risks of QT prolongation, tendinopathy, and myelosuppression associated with other broad-spectrum classes. The observed mortality imbalance in a high-risk CABP population warrants further investigation and is a key consideration for clinical use. For drug development professionals, Omadacycline serves as a benchmark for a modernized antibiotic with a predictable safety profile, highlighting the ongoing value of modifying established scaffolds to address both resistance and safety.
References
-
Kattih, B., et al. (2019). Omadacycline: A Modernized Tetracycline. Clinical Infectious Diseases, 69(Supplement_1), S1–S1. [Link]
-
Moran, G. J., & Talan, D. A. (2019). Integrated Safety Summary of Omadacycline, a Novel Aminomethylcycline Antibiotic. Clinical Infectious Diseases, 69(Supplement_1), S48–S57. [Link]
-
Abraham, N. R., et al. (2023). Comparing Omadacycline with Existing Antibiotics in the treatment of Acute Bacterial Infections: A Systematic Review. Open Forum Infectious Diseases, 10(Supplement_2), ofad500.1837. [Link]
-
RxList. (2022). Omadacycline: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Zhang, Y., et al. (2025). A real-world pharmacovigilance analysis of omadacycline in FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology. [Link]
-
Omadacycline. (n.d.). In Drugs and Lactation Database (LactMed®). National Institutes of Health. [Link]
-
A disproportionality analysis of adverse events associated with omadacycline based on the FDA adverse event reporting system database. (2024). Journal of Antimicrobial Chemotherapy. [Link]
-
A real-world pharmacovigilance analysis of omadacycline in FDA adverse event reporting system (FAERS) database. (2025). Frontiers in Pharmacology. [Link]
-
Dermatology Times. (2018). FDA to consider omadacycline. [Link]
-
Lodise, T. P., et al. (2023). Real-world effectiveness of omadacycline and impact of unapproved omadacycline prescription claims among adult outpatients with community-acquired bacterial pneumonia or acute bacterial skin and skin structure infections. Journal of Managed Care & Specialty Pharmacy, 29(6), 645–654. [Link]
-
FDA. (2019). Clinical Review Memorandum for Omadacycline. [Link]
-
Al-Abdouh, A., et al. (2026). Risk of drug eruption associated with the use of tetracyclines, macrolides, and fluoroquinolones: real-world evidence from a pharmacovigilance study utilizing the FDA adverse event reporting system. Journal of Pharmaceutical Health Care and Sciences. [Link]
-
Mayo Clinic. (n.d.). Omadacycline (Oral Route). [Link]
-
Review of Optometry. (2023). Macrolides Safer, More Effective, than Tetracyclines for MGD. [Link]
-
European Medicines Agency. (2019). Nuzyra (omadacycline) Withdrawal of application. [Link]
-
FDA. (2018). Division of Risk Management Review for Omadacycline. [Link]
-
NUZYRA® (omadacycline) HCP. (n.d.). Home. [Link]
-
Al-Abdouh, A., et al. (2026). (PDF) Risk of drug eruption associated with the use of tetracyclines, macrolides, and fluoroquinolones: real-world evidence from a pharmacovigilance study utilizing the FDA adverse event reporting system. ResearchGate. [Link]
-
Gao, P., et al. (2025). Efficacy and safety of omadacycline for the treatment of infectious diseases: a real-world, retrospective study of 2587 patients. Journal of Translational Medicine, 23(1), 108. [Link]
-
Claeys, K. C., & Zasowski, E. J. (2025). New Perspectives on Antimicrobial Agents: Omadacycline for community-acquired pneumonia, skin and soft tissue infections, and nontuberculous mycobacteria (focus on M. abscessus). Antimicrobial Agents and Chemotherapy. [Link]
-
CzeekV. (2026). Risk of drug eruption associated with the use of tetracyclines, macrolides, and fluoroquinolones: real-world evidence from a pharmacovigilance study utilizing the FDA adverse event reporting system. [Link]
-
Conference Correspondent. (2018). FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections. [Link]
-
Pugashetti, J. V., et al. (2021). Long-Term Safety Profiles of Macrolides and Tetracyclines: A Systematic Review and Meta-Analysis. Antimicrobial Agents and Chemotherapy, 65(11), e00995-21. [Link]
-
FDA. (n.d.). NUZYRA (omadacycline) Prescribing Information. [Link]
-
BioSpace. (2019). Paratek Withdraws European Marketing Authorization Application for Oral and Intravenous NUZYRA in Skin Infections and Pneumonia. [Link]
Sources
- 1. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Omadacycline trials show efficacy for pneumonia, skin infections | CIDRAP [cidrap.umn.edu]
- 4. FDA Approves NUZYRA™ (Omadacycline) for Community-Acquired Bacterial Pneumonia and Acute Skin and Skin Structure Infections - Conference Correspondent [conference-correspondent.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. 2577. Comparing Omadacycline with Existing Antibiotics in the treatment of Acute Bacterial Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A real-world pharmacovigilance analysis of omadacycline in FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 9. A real-world pharmacovigilance analysis of omadacycline in FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuzyrahcp.com [nuzyrahcp.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Omadacycline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Omadacycline Non-Inferiority Trials
For researchers, scientists, and drug development professionals, a thorough understanding of the statistical methodologies underpinning clinical trials is paramount for the critical appraisal of new therapeutic agents. This guide provides an in-depth comparative analysis of the pivotal non-inferiority trials for Omadacycline, a modernized tetracycline antibiotic. We will dissect the statistical frameworks of the OASIS (Omadacycline in Acute Skin and Skin Structure Infections Study) and OPTIC (Omadacycline for Pneumonia Treatment in the Community) trials, offering insights into the causality behind their design and the interpretation of their findings.
Introduction to Omadacycline and the Principle of Non-Inferiority Trials
Omadacycline (Nuzyra®) is an aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical bacteria, including many resistant strains.[1] Its development addressed the growing need for new antibiotics to combat antimicrobial resistance. To establish its efficacy, Omadacycline was evaluated in Phase 3 non-inferiority trials.
Non-inferiority trials are designed to demonstrate that a new treatment is not unacceptably worse than an established standard-of-care therapy. This trial design is particularly relevant when the new treatment offers other advantages, such as an improved safety profile, more convenient dosing, or activity against resistant pathogens. The core of a non-inferiority trial lies in defining a "non-inferiority margin," a pre-specified acceptable difference between the new treatment and the comparator.
Comparative Overview of Omadacycline Pivotal Trials
Omadacycline's approval for acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) was based on the outcomes of the OASIS and OPTIC trials, respectively.[1]
Trial Design and Comparators
The OASIS program consisted of two Phase 3 trials, OASIS-1 and OASIS-2, which evaluated Omadacycline for the treatment of ABSSSI. The OPTIC trial was a single Phase 3 study that assessed Omadacycline for CABP. All three were randomized, double-blind, multicenter trials.[1]
| Trial | Indication | Omadacycline Arm | Comparator Arm | Key Design Feature |
| OASIS-1 | ABSSSI | Intravenous (IV) to oral Omadacycline | Intravenous (IV) to oral Linezolid | Allowed for a switch from IV to oral therapy after at least 3 days. |
| OASIS-2 | ABSSSI | Oral-only Omadacycline | Oral-only Linezolid | Focused on an entirely oral treatment regimen. |
| OPTIC | CABP | Intravenous (IV) to oral Omadacycline | Intravenous (IV) to oral Moxifloxacin | Permitted a transition from IV to oral therapy after a minimum of 3 days.[1] |
Patient Populations and Key Eligibility Criteria
The patient populations in these trials were carefully selected to represent the target patient groups for these infections.
OASIS Trials (ABSSSI)
-
Inclusion Criteria: Adults with a qualifying skin infection (wound infection, cellulitis, erysipelas, or major abscess) with a lesion size of at least 75 cm².[2]
-
Exclusion Criteria: Patients with significant immunological disease, severe renal disease requiring dialysis, septic shock, or a history of hypersensitivity to tetracyclines or linezolid.[1]
OPTIC Trial (CABP)
-
Inclusion Criteria: Adults with radiologically confirmed CABP, classified as Pneumonia Severity Index (PSI) risk class II, III, or IV, and exhibiting at least three symptoms of pneumonia (e.g., cough, purulent sputum, dyspnea, pleuritic chest pain).[3]
-
Exclusion Criteria: Patients with known or suspected hospital-acquired pneumonia, significant immunological disease, or a history of hypersensitivity to tetracyclines or fluoroquinolones. Patients in PSI risk class I or V were also excluded.[1]
Statistical Analysis: A Deep Dive
The statistical analysis plans for the OASIS and OPTIC trials were designed to rigorously assess the non-inferiority of Omadacycline.
Primary Efficacy Endpoints
The primary efficacy endpoints were chosen to be clinically relevant and align with regulatory guidance for non-inferiority trials in these indications.
-
OASIS Trials (ABSSSI): Early clinical response (ECR) at 48 to 72 hours after the first dose. ECR was defined as survival with a reduction in lesion size of at least 20% without the need for rescue antibacterial therapy.[4]
-
OPTIC Trial (CABP): Early clinical response (ECR) at 72 to 120 hours after the first dose. ECR was defined as survival with improvement in at least two of four cardinal symptoms of CABP without worsening of any, and without the need for rescue antibacterial therapy.[4]
Non-Inferiority Margin and Confidence Intervals
A non-inferiority margin of 10 percentage points was used in both the OASIS and OPTIC trials.[1][5] To establish non-inferiority, the lower limit of the two-sided 95% confidence interval (CI) for the difference in the primary endpoint rates (Omadacycline minus comparator) had to be greater than -10%.
While the specific statistical method for calculating the confidence intervals in the primary analysis of the intent-to-treat population is not explicitly detailed in all publications, a post-hoc analysis of the OPTIC trial utilized the Miettinen and Nurminen method .[2][5] This method is a common and accepted approach for calculating confidence intervals for the difference between two proportions in non-inferiority trials.
Analysis Populations
The primary efficacy analyses were conducted on specific patient populations to ensure a robust assessment.
-
Intent-to-Treat (ITT): This population included all randomized patients who received at least one dose of the study drug. The ITT analysis is a conservative approach that reflects a real-world scenario where not all patients may adhere to the protocol.
-
Modified Intent-to-Treat (mITT): This was the primary analysis population for the OASIS trials and included all randomized patients who met the minimum disease criteria and received at least one dose of the study drug.
-
Clinically Evaluable (CE): This population included patients who adhered to the protocol and had a clinical outcome assessment at the appropriate time.
-
Microbiological Intent-to-Treat (micro-ITT): In the OPTIC trial, this population consisted of ITT patients who had a baseline pathogen identified.
Handling of Missing Data
The handling of missing data is a critical aspect of non-inferiority trials, as improper handling can bias the results towards a finding of non-inferiority. While the specific imputation methods used in the primary analyses of the OASIS and OPTIC trials are not extensively detailed in the primary publications, the use of both ITT/mITT and CE populations for analysis provides a degree of sensitivity analysis to assess the robustness of the results.
Efficacy Outcomes: A Comparative Summary
Omadacycline demonstrated non-inferiority to its comparators in all pivotal trials.
Table 1: Primary Efficacy Outcomes
| Trial | Population | Omadacycline Clinical Success (%) | Comparator Clinical Success (%) | Difference (95% CI) | Non-Inferiority Met |
| OASIS-1 (ABSSSI) | mITT | 84.8 | 85.5 (Linezolid) | -0.7 (-6.3 to 4.9) | Yes |
| OPTIC (CABP) | ITT | 81.1 | 82.7 (Moxifloxacin) | -1.6 (-7.1 to 3.8) | Yes |
Table 2: Secondary Efficacy Outcomes (Investigator-Assessed Clinical Response at Post-Treatment Evaluation)
| Trial | Population | Omadacycline Clinical Success (%) | Comparator Clinical Success (%) | Difference (95% CI) |
| OASIS-1 (ABSSSI) | mITT | 86.1 | 83.6 (Linezolid) | 2.5 (-3.2 to 8.2) |
| OPTIC (CABP) | ITT | 87.6 | 85.1 (Moxifloxacin) | 2.5 (-2.4 to 7.4) |
Safety and Tolerability Profile
The safety and tolerability of Omadacycline were also comprehensively evaluated.
Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Trial | Omadacycline TEAEs (%) | Comparator TEAEs (%) | Most Common TEAEs in Omadacycline Arm |
| OASIS-1 (ABSSSI) | 48.3 | 45.7 (Linezolid) | Nausea, vomiting |
| OPTIC (CABP) | 41.1 | 48.5 (Moxifloxacin) | Gastrointestinal events |
In the OPTIC trial, the incidence of gastrointestinal adverse events was notably lower in the Omadacycline group compared to the moxifloxacin group (10.2% vs. 18.0%).[4]
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of the findings, the clinical trials followed detailed protocols.
Step-by-Step Trial Workflow
Caption: Generalized workflow of the Omadacycline Phase 3 non-inferiority trials.
Logical Framework for Non-Inferiority Assessment
Caption: Decision-making process for establishing non-inferiority.
Conclusion and Future Directions
The statistical analyses of the OASIS and OPTIC trials robustly demonstrated the non-inferiority of Omadacycline to standard-of-care antibiotics for the treatment of ABSSSI and CABP. The consistent results across different analysis populations underscore the reliability of these findings. For drug development professionals, these trials serve as a case study in the rigorous design and execution of non-inferiority studies. Future research may focus on real-world evidence to further delineate the effectiveness and safety of Omadacycline in diverse patient populations and against a shifting landscape of antimicrobial resistance.
References
-
REBEL EM. (2019). Omadacycline, the NEJM and Non-Inferiority Studies. [Link]
-
Manley, A., et al. (2023). Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial. Frontiers in Medicine, 10. [Link]
-
Abrahamian, F. M., et al. (2022). Efficacy and Safety of Omadacycline Versus Linezolid in Acute Bacterial Skin and Skin Structure Infections in Persons Who Inject Drugs. Infectious Diseases and Therapy, 11(1), 299–311. [Link]
-
Stets, R., et al. (2019). Omadacycline for Community-Acquired Bacterial Pneumonia. The New England Journal of Medicine, 380(6), 517–527. [Link]
Sources
- 1. Omadacycline Oral Dosing and Pharmacokinetics in Community-Acquired Bacterial Pneumonia and Acute Bacterial Skin and Skin Structure Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Omadacycline for Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omadacycline in the treatment of community-acquired bacterial pneumonia in patients with comorbidities: a post-hoc analysis of the phase 3 OPTIC trial - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
